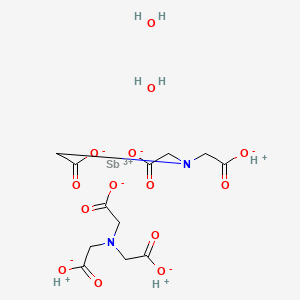![molecular formula C21H38O2 B14458208 2-[(Hexadec-11-yn-1-yl)oxy]oxane CAS No. 73784-65-3](/img/structure/B14458208.png)
2-[(Hexadec-11-yn-1-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Hexadec-11-yn-1-yl)oxy]oxane is a chemical compound with the molecular formula C21H38O2 It is characterized by the presence of a six-membered oxane ring and a hexadec-11-yn-1-yl group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexadec-11-yn-1-yl)oxy]oxane typically involves the reaction of hexadec-11-yn-1-ol with oxane in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Solvent: Common solvents like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Hexadec-11-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The triple bond in the hexadec-11-yn-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium alkoxides or amines.
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
2-[(Hexadec-11-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Hexadec-11-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Hexadec-11-yn-1-yl)oxy]ethane
- 2-[(Hexadec-11-yn-1-yl)oxy]propane
- 2-[(Hexadec-11-yn-1-yl)oxy]butane
Uniqueness
2-[(Hexadec-11-yn-1-yl)oxy]oxane is unique due to its six-membered oxane ring, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
73784-65-3 |
|---|---|
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-hexadec-11-ynoxyoxane |
InChI |
InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h21H,2-4,7-20H2,1H3 |
InChI Key |
QXJIYZDQFVIKOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


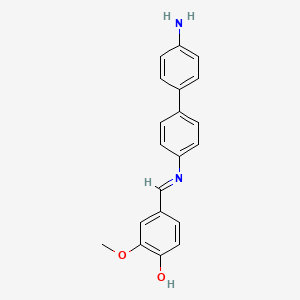
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
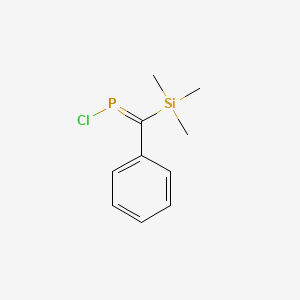

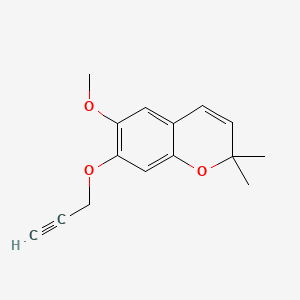
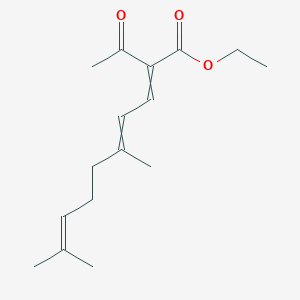

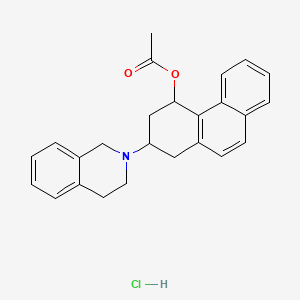
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

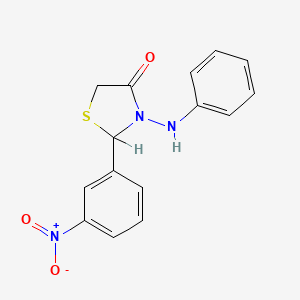
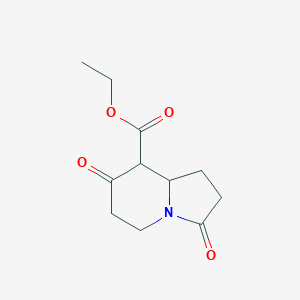
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
